5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)-
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Overview
Description
5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- is an organic compound with the molecular formula C9H10O4 It is a colorless crystalline solid known for its unique bicyclic structure, which includes a norbornene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- is typically synthesized through the acid-catalyzed reaction of norbornene with dicarboxylic acid. The reaction involves the following steps:
Reactants: Norbornene and dicarboxylic acid.
Catalyst: Acidic conditions are required to facilitate the reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of carboxylic acids or ketones.
Reduction: Produces alcohols or alkanes.
Scientific Research Applications
5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a monomer in polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but lacking the dicarboxylic acid groups.
Norbornadiene: Another bicyclic compound with two double bonds, differing in reactivity and applications.
Nadic Anhydride: A derivative of 5-Norbornene-2,3-dicarboxylic acid used in polymer chemistry.
Uniqueness
5-Norbornene-2,3-dicarboxylic acid, (1R,2S,3S,4S)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
70190-87-3 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(1S,2S,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m0/s1 |
InChI Key |
NIDNOXCRFUCAKQ-VZFHVOOUSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2C(=O)O)C(=O)O |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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